molecular formula C14H8S B031099 Phenanthro[4,5-bcd]thiophene CAS No. 30796-92-0

Phenanthro[4,5-bcd]thiophene

Cat. No.: B031099
CAS No.: 30796-92-0
M. Wt: 208.28 g/mol
InChI Key: VFUBXBLVICASPS-UHFFFAOYSA-N
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Description

Phenanthro[4,5-bcd]thiophene is a polycyclic aromatic compound with the molecular formula C₁₄H₈S It consists of a phenanthrene core fused with a thiophene ring

Scientific Research Applications

Phenanthro[4,5-bcd]thiophene has diverse applications in scientific research:

Safety and Hazards

Phenanthro[4,5-bcd]thiophene is persistent and toxic to aquatic and terrestrial species . More information about its safety and hazards can be found in its Safety Data Sheet .

Future Directions

The future directions of Phenanthro[4,5-bcd]thiophene research could involve further studies on its synthesis, properties, and potential applications. The photodeoxygenation of this compound-S-oxide, triphenyleno[1,12-bcd]thiophene-S-oxide, and perylo[1,12-bcd]thiophene-S-oxide were studied, but the common intermediate experiments did not conclusively identify the photodeoxygenation mechanism of these sulfoxides . This suggests that more research is needed to understand the photodeoxygenation mechanism of this compound and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[4,5-bcd]thiophene typically involves the cyclization of appropriate precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the use of elemental sulfur and alkynes in the presence of a base to form the thiophene ring .

Industrial Production Methods: Industrial production of this compound is less common and typically involves batch processes using the aforementioned synthetic routes. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: Phenanthro[4,5-bcd]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: this compound S-oxide.

    Reduction: this compound.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of phenanthro[4,5-bcd]thiophene involves its interaction with various molecular targets. For instance, its photodeoxygenation under ultraviolet light involves α-cleavage and hydrogen abstraction, leading to the formation of reactive intermediates . These intermediates can further react to form stable products, influencing the compound’s overall reactivity and applications.

Comparison with Similar Compounds

Phenanthro[4,5-bcd]thiophene can be compared with other similar compounds such as:

  • Phenanthro[4,5-b]thiophene
  • Tribenzothiophene
  • Benzo[d,e,f]dibenzothiophene

Uniqueness: this compound is unique due to its specific fusion pattern of the thiophene ring with the phenanthrene core, which imparts distinct electronic and photophysical properties .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile reactivity. Its applications range from organic electronics to potential medicinal uses, making it a valuable compound for ongoing research and development.

Properties

IUPAC Name

15-thiatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUBXBLVICASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)SC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075227
Record name Phenanthro[4,5-bcd]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30796-92-0
Record name Phenanthro[4,5-bcd]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30796-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(4,5-bcd)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030796920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro[4,5-bcd]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenanthro[4,5-bcd]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENANTHRO(4,5-BCD)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y3NBK9IS7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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